molecular formula C25H24ClN3O4S B11633196 Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11633196
M. Wt: 498.0 g/mol
InChI Key: BBIHCQXVRYOLGN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as cyano, chlorophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include halogenating agents, nitriles, and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Ethyl 4-(2-fluorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds .

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H24ClN3O4S/c1-4-33-25(32)22-21(16-9-5-6-10-18(16)26)17(12-27)24(29-23(22)31)34-13-20(30)28-19-11-7-8-14(2)15(19)3/h5-11,21-22H,4,13H2,1-3H3,(H,28,30)(H,29,31)

InChI Key

BBIHCQXVRYOLGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC(=C2C)C)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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